molecular formula C13H12F3N5O5S B046402 Flazasulfuron CAS No. 104040-78-0

Flazasulfuron

Cat. No.: B046402
CAS No.: 104040-78-0
M. Wt: 407.33 g/mol
InChI Key: HWATZEJQIXKWQS-UHFFFAOYSA-N
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Description

Flazasulfuron is a sulfonylurea herbicide widely used to control a variety of annual and perennial weeds. It is known for its high aqueous solubility and low volatility, making it effective in various environmental conditions. This compound is particularly valued in agricultural settings for its ability to manage weed growth without causing significant harm to the crops .

Mechanism of Action

Target of Action

Flazasulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine . By inhibiting this enzyme, this compound disrupts the production of these amino acids, leading to a halt in protein synthesis and cell division .

Mode of Action

This compound inhibits the activity of ALS, thereby blocking the synthesis of BCAAs . This inhibition disrupts protein synthesis and cell division, which are vital processes for plant growth . As a result, the growth of both pre-emergent and post-emergent weeds ceases within hours of the application of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetolactate synthase pathway . This pathway is responsible for the synthesis of BCAAs. When ALS is inhibited by this compound, the production of these amino acids is halted, leading to a disruption in protein synthesis and cell division . This disruption ultimately results in the cessation of plant growth .

Pharmacokinetics

This compound exhibits high aqueous solubility and low volatility . Its persistence in water bodies may be very high depending on local conditions . These properties influence the bioavailability of this compound in the environment.

Result of Action

The action of this compound at the molecular and cellular level results in the inhibition of amino acid synthesis and cell division, leading to the cessation of plant growth . Symptoms of this compound action include leaf discoloration, desiccation, necrosis, and ultimately plant death within 20 – 25 days of application .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of this compound in water bodies may be very high depending on local conditions . Additionally, the effects of this compound on soil microorganisms can vary depending on the specific conditions in the soil, such as the microbial community

Preparation Methods

Flazasulfuron can be synthesized through several routes, with one common method involving the use of low-content amorphous this compound as a raw material. This material undergoes recrystallization using an organic solvent to obtain high-purity this compound . The compound is typically prepared in the form of water-dispersible granules, which are easy to apply in agricultural settings .

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWATZEJQIXKWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034610
Record name Flazasulfuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C)
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.606 at 20 °C
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-8 mm Hg
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline solid

CAS No.

104040-78-0
Record name Flazasulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104040-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flazasulfuron [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)
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Record name FLAZASULFURON
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

164-166 °C, MP: 180 °C (99.7% purity)
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Flazasulfuron's mechanism of action?

A1: this compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , , , , , , , , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , , , , , , , , ] By blocking ALS, this compound disrupts protein synthesis and ultimately leads to the death of susceptible plants. [, , , , , , , , , , ]

Q2: How does this compound's inhibition of ALS affect susceptible plants?

A2: this compound's inhibition of ALS leads to a deficiency of branched-chain amino acids, which are essential building blocks for proteins. [, , , , , , , , , , ] This deficiency disrupts various cellular processes, ultimately leading to plant death. Visible symptoms of this compound's effect include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) in susceptible plants. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H12F3N5O5S, and its molecular weight is 419.35 g/mol. []

Q4: How stable is this compound under different environmental conditions?

A4: this compound is subject to degradation in the environment through processes like hydrolysis and photolysis. [, ] Its stability is influenced by factors like pH, temperature, and the presence of certain minerals. [, ] For instance, this compound degrades more rapidly in acidic conditions and at higher temperatures. [, ]

Q5: How does soil type affect the behavior of this compound?

A5: The adsorption of this compound to soil particles is influenced by soil properties such as organic carbon content, pH, and clay content. [] Higher organic carbon and clay content generally lead to increased adsorption, potentially reducing its mobility and availability for plant uptake. []

Q6: Are there any strategies to enhance this compound's efficacy and minimize environmental risks?

A6: Researchers have explored tank-mixing this compound with other herbicides to broaden the weed control spectrum and potentially delay the development of herbicide resistance. [, , , , , ] Additionally, optimizing application timing and methods can improve its efficacy while minimizing potential environmental impacts. [, , , ]

Q7: Against which weeds is this compound effective?

A7: this compound effectively controls various annual and perennial weeds, including grasses and broadleaf species. [, , , , , , , , , , , , ] Its efficacy can vary depending on the weed species, growth stage, application rate, and environmental conditions. [, , , , , , , , , , , , ]

Q8: Has resistance to this compound been reported?

A8: Yes, resistance to this compound has been identified in some weed species, including Conyza canadensis. [] This highlights the importance of implementing resistance management strategies, such as herbicide rotation and diverse weed control practices. []

Q9: What is known about the toxicity of this compound?

A9: While this compound is generally considered safe for use on labeled crops when applied according to instructions, it's essential to consult the product label and safety data sheet for specific toxicological information and precautionary measures.

Q10: Does this compound pose any environmental risks?

A11: As with any pesticide, this compound can potentially impact the environment. [, ] Its leaching potential, persistence in soil and water, and potential effects on non-target organisms are important considerations for responsible use. [, ] Proper application techniques, buffer zones, and awareness of environmental conditions are crucial for minimizing potential risks. [, ]

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